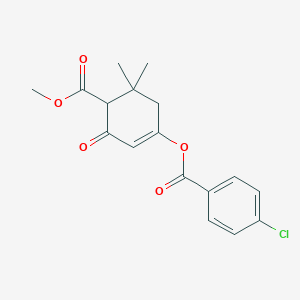
N-(5,6-dimethyl-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5,6-dimethyl-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide, commonly known as DMBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBS is a sulfonamide derivative that has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
作用机制
The exact mechanism of action of DMBS is not fully understood. However, it is believed that DMBS exerts its biological activity by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, DMBS has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. Inhibition of carbonic anhydrase activity has been linked to the antitumor and anti-inflammatory effects of DMBS.
Biochemical and Physiological Effects
DMBS has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DMBS can induce apoptosis, or programmed cell death, in cancer cells. DMBS has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, DMBS has been shown to inhibit the activity of specific enzymes involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Physiological effects of DMBS include a reduction in tumor growth and inflammation in animal models.
实验室实验的优点和局限性
DMBS has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. DMBS has also been extensively studied, and its biological activity has been well characterized. However, DMBS has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experimental setups. Additionally, DMBS has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
未来方向
There are several future directions for research on DMBS. One potential area of research is the development of DMBS-based therapies for cancer and inflammatory diseases. DMBS has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent in humans. Another area of research is the elucidation of the mechanism of action of DMBS. Further studies are needed to understand how DMBS exerts its biological activity and to identify the specific targets of DMBS. Finally, future research should focus on the optimization of the synthesis and purification of DMBS to improve its availability and reduce its cost.
合成方法
DMBS can be synthesized using a multi-step process involving the condensation of 4-methylbenzenesulfonyl chloride with o-phenylenediamine followed by the reaction with dimethylformamide dimethylacetal. The resulting product is then subjected to various purification steps to obtain pure DMBS.
科学研究应用
DMBS has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. DMBS has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, DMBS has been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
属性
分子式 |
C16H17N3O2S |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
N-(5,6-dimethyl-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17N3O2S/c1-10-4-6-13(7-5-10)22(20,21)19-16-17-14-8-11(2)12(3)9-15(14)18-16/h4-9H,1-3H3,(H2,17,18,19) |
InChI 键 |
YEPIATXGQMZVLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(N2)C=C(C(=C3)C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(N2)C=C(C(=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)
![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)

![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
![2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296054.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)


![N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)